molecular formula C21H23N3O3S2 B7721782 ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B7721782
M. Wt: 429.6 g/mol
InChI Key: OJBDGIDAFFOBDW-UHFFFAOYSA-N
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Description

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, diazotization followed by reaction with thiourea can yield 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one .

Mechanism of Action

The mechanism of action of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple heterocyclic systems and functional groups.

Properties

IUPAC Name

ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)15-12-7-5-6-8-13(12)28-20(15)24-18(25)17-16(22)14-10(2)9-11(3)23-19(14)29-17/h9H,4-8,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDGIDAFFOBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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